
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one is a compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their strong σ-donating but weak π-accepting abilities, making them highly nucleophilic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one typically involves the reaction of ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions. This one-pot three-component reaction is highly efficient, yielding the target product in high yields (73–98%) with short reaction times at room temperature .
Industrial Production Methods
This includes using water as a solvent and avoiding the use of column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidin-2-ylidene-indenedione derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Palladium catalysts, such as Pd-PEPPSI-NHC complexes, are commonly used.
Major Products
Oxidation: Imidazolidin-2-ylidene-indenedione derivatives.
Substitution: Various arylated products depending on the aryl halides used.
Scientific Research Applications
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one involves its strong nucleophilic properties, which allow it to form stable complexes with transition metals. These complexes can then participate in various catalytic processes, such as cross-coupling reactions . The molecular targets and pathways involved include the formation of stable metal-ligand complexes that facilitate these reactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Imidazolidin-2-ylidene)-1,3-diphenylpropan-1-one is unique due to its strong σ-donating properties and its ability to form stable complexes with transition metals. This makes it particularly effective in catalytic applications compared to other similar compounds .
Properties
CAS No. |
115859-60-4 |
|---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-imidazolidin-2-ylidene-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C18H18N2O/c21-17(15-9-5-2-6-10-15)16(18-19-11-12-20-18)13-14-7-3-1-4-8-14/h1-10,19-20H,11-13H2 |
InChI Key |
LPZWGZUKGDROBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
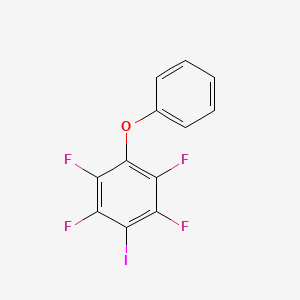

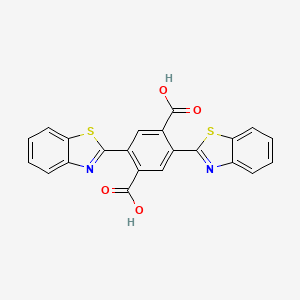
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
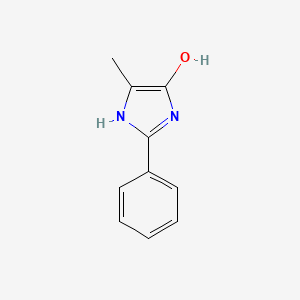
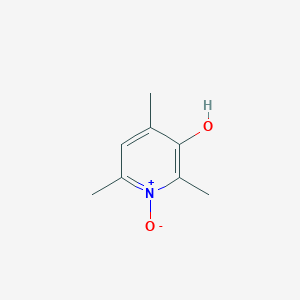
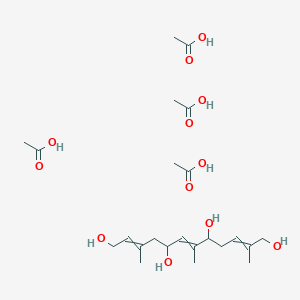
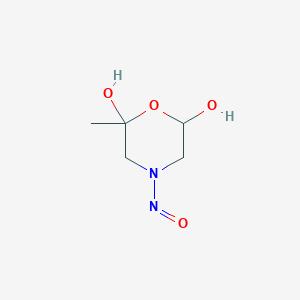
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
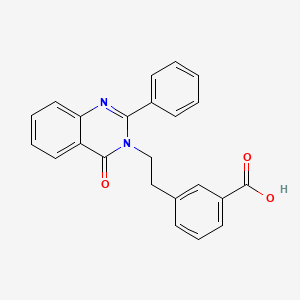
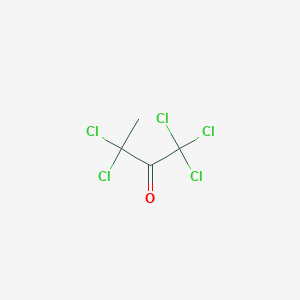
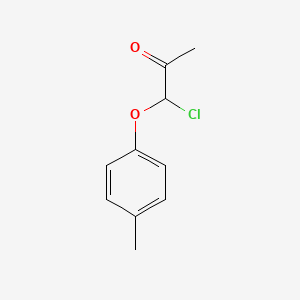
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
